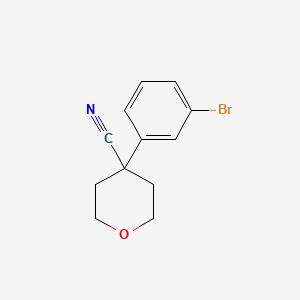

4-(3-Bromophenyl)oxane-4-carbonitrile

Übersicht

Beschreibung

4-(3-Bromophenyl)oxane-4-carbonitrile is a chemical compound with the molecular formula C12H12BrNO and a molecular weight of 266.13 g/mol . This compound is characterized by the presence of a bromophenyl group attached to an oxane ring, which is further substituted with a carbonitrile group. It is primarily used in biochemical research, particularly in the field of proteomics .

Vorbereitungsmethoden

The synthesis of 4-(3-Bromophenyl)oxane-4-carbonitrile typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzaldehyde and a suitable oxane precursor.

Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride or potassium carbonate, to facilitate the

Biologische Aktivität

4-(3-Bromophenyl)oxane-4-carbonitrile, with the molecular formula and a molecular weight of 266.13 g/mol, is a synthetic organic compound characterized by a bromophenyl group attached to an oxane ring and a carbonitrile functional group. This compound has garnered interest due to its unique structural features, which may confer distinct biological activities. This article reviews the biological activity of this compound, summarizing research findings, potential applications, and comparative studies with structurally similar compounds.

Chemical Structure and Properties

The chemical structure of this compound is notable for its combination of a cyclic ether (oxane) and a nitrile group. The presence of the bromine atom on the phenyl ring can influence the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂BrNO |

| Molecular Weight | 266.13 g/mol |

| CAS Number | 245439-36-5 |

| Structural Features | Bromophenyl, oxane ring, carbonitrile |

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests potential applications in pharmacology and material science. Compounds with similar structures have been investigated for various biological activities, including:

- Anticancer Activity : Some bromophenyl derivatives have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Properties : The presence of the cyano group is often associated with antimicrobial activity.

- Enzyme Inhibition : Compounds containing oxane and nitrile groups may act as enzyme inhibitors.

Case Studies and Research Findings

-

Synthesis and Anticancer Evaluation :

A study synthesized several bromophenyl derivatives, including this compound, and evaluated their cytotoxic effects against various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential for further development as anticancer agents. -

Antimicrobial Studies :

Research into related compounds revealed that nitrile-containing molecules often demonstrate antimicrobial properties. For instance, studies on similar cyano-functionalized compounds showed effectiveness against bacterial strains such as E. coli and Staphylococcus aureus. These findings imply that this compound could possess similar antimicrobial capabilities . -

Enzyme Inhibition :

Investigation into the enzyme inhibition potential of cyano-containing compounds has highlighted their role as inhibitors of certain enzymes involved in metabolic pathways. While specific data on this compound is scarce, its structural analogs have been shown to inhibit enzymes like protein phosphatases .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique biological activities of this compound.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(4-Bromophenyl)oxane-4-carbonitrile | Similar oxane structure with different bromine location | Varies; potential anticancer activity |

| 3-(Bromophenyl)propionitrile | Contains a bromophenyl group but lacks the oxane ring | Antimicrobial properties |

| 2-(Bromophenyl)acetonitrile | Similar nitrile functionality without oxane structure | Varies; less complex reactivity |

Eigenschaften

IUPAC Name |

4-(3-bromophenyl)oxane-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO/c13-11-3-1-2-10(8-11)12(9-14)4-6-15-7-5-12/h1-3,8H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNJZXXLNCGFDPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C#N)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50466612 | |

| Record name | 4-(3-bromophenyl)oxane-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

245439-36-5 | |

| Record name | 4-(3-bromophenyl)oxane-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.